(E)-3-(3-ethoxy-5-iodo-4-prop-2-enoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile
Overview
Description
(E)-3-(3-ethoxy-5-iodo-4-prop-2-enoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-ethoxy-5-iodo-4-prop-2-enoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile typically involves multiple steps, starting from simpler precursors. A common synthetic route might include:
Formation of the Ethoxy-Iodo-Phenyl Intermediate: This step involves the iodination of a phenol derivative followed by ethoxylation.
Preparation of the Prop-2-enoxyphenyl Intermediate: This involves the reaction of the ethoxy-iodo-phenyl intermediate with a propenylating agent.
Formation of the Nitro-Phenyl Intermediate: This step involves nitration of a phenyl derivative.
Coupling Reaction: The final step involves coupling the prepared intermediates under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-ethoxy-5-iodo-4-prop-2-enoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify nitro groups.
Substitution: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Sodium azide, organolithium reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could yield amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(3-ethoxy-5-iodo-4-prop-2-enoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine
In biology and medicine, this compound might be investigated for its potential as a pharmaceutical intermediate. Its various functional groups could interact with biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (E)-3-(3-ethoxy-5-iodo-4-prop-2-enoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. In a chemical context, its reactivity would be influenced by the electronic and steric effects of its functional groups.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(3-ethoxy-4-prop-2-enoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile: Similar structure but without the iodine atom.
(E)-3-(3-ethoxy-5-iodo-4-prop-2-enoxyphenyl)-2-(4-aminophenyl)prop-2-enenitrile: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The presence of the iodine atom and the nitro group in (E)-3-(3-ethoxy-5-iodo-4-prop-2-enoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile makes it unique
Properties
IUPAC Name |
(E)-3-(3-ethoxy-5-iodo-4-prop-2-enoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17IN2O4/c1-3-9-27-20-18(21)11-14(12-19(20)26-4-2)10-16(13-22)15-5-7-17(8-6-15)23(24)25/h3,5-8,10-12H,1,4,9H2,2H3/b16-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXDTBCQGADQRN-YBEGLDIGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])I)OCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-])I)OCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17IN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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